molecular formula C15H13F3N2O3 B15105920 N-(4-methoxyphenyl)-2-[2-oxo-5-(trifluoromethyl)-1,2-dihydropyridin-1-yl]acetamide

N-(4-methoxyphenyl)-2-[2-oxo-5-(trifluoromethyl)-1,2-dihydropyridin-1-yl]acetamide

Cat. No.: B15105920
M. Wt: 326.27 g/mol
InChI Key: HNNPMNYDPUXELD-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-2-[2-oxo-5-(trifluoromethyl)-1,2-dihydropyridin-1-yl]acetamide is a synthetic acetamide derivative characterized by a 4-methoxyphenyl group attached to the acetamide nitrogen and a 2-oxo-5-(trifluoromethyl)-1,2-dihydropyridinyl moiety. This compound is of interest in medicinal chemistry due to its structural features, which are associated with diverse pharmacological activities, including anticancer and enzyme inhibition properties, as observed in structurally related acetamides .

Properties

Molecular Formula

C15H13F3N2O3

Molecular Weight

326.27 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-[2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide

InChI

InChI=1S/C15H13F3N2O3/c1-23-12-5-3-11(4-6-12)19-13(21)9-20-8-10(15(16,17)18)2-7-14(20)22/h2-8H,9H2,1H3,(H,19,21)

InChI Key

HNNPMNYDPUXELD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C=C(C=CC2=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-[2-oxo-5-(trifluoromethyl)-1,2-dihydropyridin-1-yl]acetamide typically involves the following steps:

    Formation of the dihydropyridinone core: This can be achieved through a cyclization reaction involving a suitable precursor, such as an enamine or an imine, under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the methoxyphenyl group: This can be done through a nucleophilic substitution reaction using a methoxyphenyl halide and a suitable base.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-[2-oxo-5-(trifluoromethyl)-1,2-dihydropyridin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyridine derivatives.

    Substitution: The methoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halides, sulfonates, and bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce dihydropyridine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving acetamide derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-[2-oxo-5-(trifluoromethyl)-1,2-dihydropyridin-1-yl]acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

Substituent Effects on Pharmacokinetics: The trifluoromethyl group in the target compound enhances metabolic stability compared to morpholine (Compound 40) or pyrrolidine (Compound 38) substituents, which may increase susceptibility to oxidative metabolism . The dihydropyridinone ring in the target compound provides a planar conformation, contrasting with the bicyclic quinazoline systems in Compounds 38 and 40. This may reduce off-target interactions while maintaining affinity for enzymes like tyrosine kinases .

Biological Activity Trends: Anticancer Activity: The target compound’s dihydropyridinone-trifluoromethyl motif likely mimics ATP-binding pockets in kinases, similar to quinazoline derivatives. However, its activity spectrum may differ due to the absence of sulfonyl groups, which enhance solubility but may reduce membrane permeability . Enzyme Inhibition: Compound 3a (naphthalene-substituted acetamide) showed antidiabetic effects via tyrosine phosphatase inhibition, suggesting that the target compound’s dihydropyridinone moiety could similarly modulate enzymatic activity but with distinct selectivity .

In Vivo Efficacy: Compounds with ethyl linkers (e.g., Compound 3a) demonstrated moderate blood sugar reduction in diabetic rat models, whereas the target compound’s rigid dihydropyridinone structure may improve bioavailability and dose-response profiles .

Computational and Experimental Insights

  • 3D-QSAR Models : Studies on N-[2-(4-methoxyphenyl)ethyl]acetamide derivatives (Compounds 3a–3c) revealed that bulky aromatic substituents (e.g., naphthalene in 3a) enhance inhibitory activity against metabolic enzymes. The target compound’s trifluoromethyl group may similarly optimize steric and electronic interactions in binding pockets .
  • Crystallographic Data : Related acetamides, such as N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide, exhibit intermolecular hydrogen bonding via the acetamide carbonyl, a feature likely conserved in the target compound to stabilize target binding .

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